molecular formula C14H11BrN4 B5693949 2-(3-bromobenzyl)-5-phenyl-2H-tetrazole

2-(3-bromobenzyl)-5-phenyl-2H-tetrazole

Cat. No. B5693949
M. Wt: 315.17 g/mol
InChI Key: MBEFFQBAFAJHNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-bromobenzyl)-5-phenyl-2H-tetrazole is a chemical compound that belongs to the tetrazole family. It has been studied extensively for its potential use in various scientific research applications.

Mechanism of Action

The mechanism of action of 2-(3-bromobenzyl)-5-phenyl-2H-tetrazole is not fully understood. However, it is believed to act by inhibiting specific enzymes or proteins involved in disease pathways. For example, it has been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3-bromobenzyl)-5-phenyl-2H-tetrazole in lab experiments is its high potency and selectivity towards specific enzymes or proteins. This allows for more targeted and efficient inhibition of disease pathways. However, one limitation is its potential toxicity and lack of specificity towards other enzymes or proteins, which can lead to off-target effects.

Future Directions

There are many future directions for research on 2-(3-bromobenzyl)-5-phenyl-2H-tetrazole. One direction is to investigate its potential use in combination with other drugs or therapies for the treatment of various diseases. Another direction is to explore its potential use in the development of new materials and catalysts. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 2-(3-bromobenzyl)-5-phenyl-2H-tetrazole involves the reaction of 3-bromobenzyl chloride with sodium azide in the presence of a catalyst such as copper(I) iodide. The resulting product is then treated with phenylacetylene in the presence of a base such as potassium carbonate to yield the final product. This method has been optimized to produce high yields of the compound with good purity.

Scientific Research Applications

2-(3-bromobenzyl)-5-phenyl-2H-tetrazole has been studied for its potential use in various scientific research applications. One such application is in the field of medicinal chemistry, where it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and infectious diseases. It has also been studied for its potential use in the development of new materials and catalysts.

properties

IUPAC Name

2-[(3-bromophenyl)methyl]-5-phenyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN4/c15-13-8-4-5-11(9-13)10-19-17-14(16-18-19)12-6-2-1-3-7-12/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBEFFQBAFAJHNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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